molecular formula C8H7BrF8O3 B12087858 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B12087858
M. Wt: 383.03 g/mol
InChI Key: HPQTXFHIFRZNKD-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C8H7BrF8O3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of sodium carbonate. This reaction yields 4-Bromo-3,3,4,4-tetrafluorobutanol, which is then reacted with 2,2,3,3-tetrafluoropropyl chloroformate to form the desired carbonate compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. The use of advanced synthesis techniques and equipment helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted fluorinated compounds, while reduction and oxidation reactions can produce different alcohols or ketones .

Scientific Research Applications

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound contribute to its reactivity and selectivity in various chemical reactions. These interactions can affect molecular pathways and lead to the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,3,4,4-tetrafluorobutan-1-ol: Similar in structure but lacks the carbonate group.

    2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Contains a similar fluorinated backbone but has different functional groups.

Uniqueness

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its combination of bromine and multiple fluorine atoms, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high reactivity and selectivity .

Properties

Molecular Formula

C8H7BrF8O3

Molecular Weight

383.03 g/mol

IUPAC Name

(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,3-tetrafluoropropyl carbonate

InChI

InChI=1S/C8H7BrF8O3/c9-8(16,17)7(14,15)1-2-19-5(18)20-3-6(12,13)4(10)11/h4H,1-3H2

InChI Key

HPQTXFHIFRZNKD-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCC(C(F)F)(F)F)C(C(F)(F)Br)(F)F

Origin of Product

United States

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